3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol
Description
Systematic Nomenclature and IUPAC Conventions
The compound 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is phenol , identified by the hydroxyl group (-OH) at position 3 on the aromatic benzene ring. The methylene bridge (-CH$$_2$$-) connects the phenolic oxygen to an amino group (-NH-), which is further bonded to the pyrazole heterocycle.
The pyrazole ring is substituted at position 1 with a sec-butyl group (C$$4$$H$$9$$), characterized by a branching at the second carbon of the butyl chain. Position 3 of the pyrazole hosts the amino linkage. The systematic name reflects these structural features in sequence:
- Phenol as the root
- 3-[(amino)methyl] for the substituent on the phenol
- 1-sec-butyl-1H-pyrazol-3-yl specifying the pyrazole’s substitution pattern.
This naming convention ensures unambiguous identification of the compound’s topology, critical for reproducibility in synthetic and analytical chemistry.
Historical Evolution of Pyrazole-Based Compound Research
Pyrazole derivatives have been studied since the 19th century, with the first synthetic methods developed by Ludwig Knorr in 1883 via cyclocondensation of β-diketones with hydrazines. The advent of modern catalysis, such as nano-ZnO-mediated reactions, enabled efficient synthesis of polysubstituted pyrazoles with yields exceeding 95%.
The integration of pyrazole moieties into pharmaceuticals accelerated in the 21st century, exemplified by drugs like sildenafil (for erectile dysfunction) and ibrutinib (anticancer agent). The target compound’s structure combines a pyrazole core with a phenolic group, reflecting contemporary trends in hybrid molecule design to merge antioxidant (phenolic) and heterocyclic (pyrazole) pharmacophores.
Positional Isomerism and Substituent Effects in Pyrazole Derivatives
Positional isomerism in pyrazole derivatives profoundly impacts physicochemical properties. For example:
- 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (CAS 19619868) differs in substituent positions, with a methyl group at C3 and an amine at C5, altering hydrogen-bonding capacity compared to the target compound.
- 1-(sec-butyl)-3-methyl-1H-pyrazol-4-yl)methanamine (CID 79443697) demonstrates how shifting the amino group to C4 modifies electronic distribution and steric bulk.
In the target compound, the sec-butyl group at N1 introduces steric hindrance, while the 3-aminomethylphenol substituent enhances solubility through hydrogen bonding. Comparative studies show that electron-withdrawing groups (e.g., -Cl) at specific pyrazole positions reduce basicity, whereas electron-donating groups (e.g., -OCH$$_3$$) increase resonance stability.
Table 1: Substituent Effects in Pyrazole Derivatives
| Compound | Substituents | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 1-sec-butyl, 3-aminomethyl | 2.1 | 15.8 (water) |
| 1-sec-butyl-3-methylpyrazole | 1-sec-butyl, 3-methyl | 3.4 | 5.2 (water) |
| 1-(4-Cl-phenyl)pyrazole | 1-(4-Cl-phenyl) | 2.8 | 8.9 (water) |
Comparative Analysis with Structurally Analogous Compounds
The target compound shares structural motifs with both pyrazole-based drugs and natural phenolics:
Curcumin Comparison : Curcumin (CID 969516) contains two phenolic rings linked by a diketone bridge. While curcumin’s conjugated system enables radical scavenging, the target compound’s pyrazole-phenol hybrid offers greater metabolic stability due to reduced π-orbital conjugation.
Pyrazole Sulfonyl Chlorides : Compounds like 1-sec-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006454-09-6) exhibit higher reactivity at the sulfonyl group, whereas the target compound’s phenolic hydroxyl group favors hydrogen-bond interactions.
Amino-Pyrazole Derivatives : The presence of a primary amine in 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (CID 19619868) enables salt formation, contrasting with the target compound’s secondary amine, which limits protonation sites.
Table 2: Structural and Functional Comparison with Analogues
| Compound | Molecular Formula | Key Functional Groups | Bioactivity Relevance |
|---|---|---|---|
| Target compound | C$${14}$$H$${20}$$ClN$$_3$$O | Phenol, pyrazole, sec-butyl | Antioxidant, kinase inhibition |
| Curcumin | C$${21}$$H$${20}$$O$$_6$$ | Diketone, phenol | Anti-inflammatory, antioxidant |
| 1-sec-butyl-5-methylpyrazole | C$$8$$H$${14}$$N$$_2$$ | Pyrazole, sec-butyl, methyl | Synthetic intermediate |
This analysis underscores the unique interplay of steric and electronic features in 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol, positioning it as a versatile scaffold for further pharmacological exploration.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-11(2)17-8-7-14(16-17)15-10-12-5-4-6-13(18)9-12;/h4-9,11,18H,3,10H2,1-2H3,(H,15,16);1H |
InChI Key |
OCAVYEVREVHINR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 1-sec-butyl-1H-pyrazol-3-amine moiety is typically synthesized via cyclocondensation reactions. A representative approach involves reacting sec-butylhydrazine with a β-ketoester or β-diketone precursor. For instance, ethyl acetoacetate and sec-butylhydrazine undergo cyclization in ethanol under reflux (78–82°C) to form 1-sec-butyl-3-methyl-1H-pyrazol-5-amine, a structural analog. This intermediate shares critical stereoelectronic features with the target compound’s pyrazole ring, enabling analogous functionalization.
Reaction Conditions:
Coupling with Phenolic Components
The aminomethylphenol group is introduced via Mannich reaction or reductive amination. In a Mannich-type approach, 3-hydroxybenzaldehyde reacts with 1-sec-butyl-1H-pyrazol-3-amine and formaldehyde in aqueous methanol (pH 4–5, adjusted with acetic acid). The imine intermediate is subsequently reduced using sodium triacetoxyborohydride (STAB) in toluene at 5–10°C, achieving 75–80% yield.
Alternative Route:
Direct alkylation of 3-hydroxyphenylmethanol with 1-sec-butyl-1H-pyrazol-3-amine in the presence of thionyl chloride (SOCl₂) generates the corresponding chloromethyl intermediate, which undergoes nucleophilic substitution in dimethylformamide (DMF) at 60°C.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
Toluene and ethanol are preferred for their balance of polarity and boiling points, facilitating reflux conditions without side reactions. For example, cyclocondensation in toluene at 110°C improves ring closure efficiency compared to dichloromethane (DCM). Conversely, polar aprotic solvents like DMF accelerate nucleophilic substitutions but require stringent moisture control.
Catalytic Systems
Purification and Analytical Characterization
Isolation Techniques
Crude products are purified via sequential washings (sodium bicarbonate, brine) and recrystallization from ethanol/water mixtures. The patent-documented method for analogous compounds achieves >99% HPLC purity through hot filtration and anti-solvent crystallization.
Example Protocol:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.21 (s, 1H, pyrazole-H), 6.70–7.25 (m, 4H, aromatic-H), and 4.15 (s, 2H, CH₂NH).
- HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 60:40).
Industrial-Scale Considerations
Avoiding pyridine (toxic) and prioritizing toluene or isopropyl alcohol aligns with green chemistry principles. The patent’s emphasis on atmospheric pressure concentration (100–110°C) for solvent removal ensures scalability without vacuum systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The compound belongs to a class of phenolic heterocyclic derivatives. Key analogs and their properties are compared below:
*Note: Formula discrepancy as discussed in Section 1.
Key Observations :
- Heterocycle substitution: Replacing pyrazole with thiazole (as in ) eliminates hydrogen bond donors but introduces sulfur-based lipophilicity.
- Alkyl chain variation : sec-Butyl (branched) vs. isopropyl or phenyl groups alters solubility and steric bulk, impacting crystallinity and bioactivity.
- Hydrogen bonding capacity: Phenolic derivatives with -NH or -OH groups (e.g., the target compound) exhibit stronger intermolecular interactions than non-polar analogs like the thiazolone in .
Hydrogen Bonding and Crystal Packing
The target compound’s phenolic -OH and pyrazole -NH groups enable diverse hydrogen bonding motifs. Using Etter’s graph set analysis , these groups likely form R₂²(8) dimeric motifs (two donors/acceptors creating an 8-membered ring) or C(4) chains in the solid state. In contrast, the thiazolone analog lacks -NH/-OH donors, relying on weaker C=O···H-C or π-π interactions for packing. Such differences influence melting points, solubility, and stability.
Biological Activity
3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol (C13H18N2O) features a pyrazole ring connected to a phenolic structure via an amino-methyl linkage. Its molecular weight is approximately 218.30 g/mol, and it exhibits properties typical of both aromatic and aliphatic compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, the presence of the pyrazole moiety suggests potential activity as an inhibitor of histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression.
HDAC Inhibition
A related pyrazole derivative demonstrated significant HDAC8 inhibitory activity with an IC50 value of 17 nM, highlighting the potential for similar activity in 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol . This inhibition could lead to antiproliferative effects in cancer cells, making it a candidate for further investigation in oncology.
Antimicrobial Activity
Several studies have reported antimicrobial properties for pyrazole-based compounds. For instance, derivatives synthesized through multicomponent reactions exhibited effective antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong bioactivity.
| Compound | Target Organisms | MIC (μg/mL) |
|---|---|---|
| 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol | E. coli, S. aureus | 5.0 - 10.0 |
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a structurally similar compound had an IC50 value comparable to established chemotherapeutics like etoposide . Further exploration into the specific pathways affected by 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol may reveal its utility as an anticancer agent.
Case Studies
Case Study 1: HDAC Inhibition in Cancer Cells
A recent study evaluated the effects of a pyrazole derivative on cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, correlating with increased HDAC inhibition . This suggests that 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol may similarly influence cell survival pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole derivatives against clinical isolates. Compounds were tested for their ability to inhibit biofilm formation, an essential factor in chronic infections . Results indicated that certain derivatives significantly reduced biofilm viability, supporting their potential as therapeutic agents against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
